Home > Products > Screening Compounds P97424 > Tantalum silicide
Tantalum silicide - 12067-56-0

Tantalum silicide

Catalog Number: EVT-383701
CAS Number: 12067-56-0
Molecular Formula: Si3Ta5
Molecular Weight: 988.99 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Tantalum silicide can be synthesized through various methods, each offering different advantages in terms of purity, structure, and application suitability. Notable synthesis techniques include:

  1. Evaporation Method: This method involves the use of a high-power electron beam to evaporate tantalum and silicon. The vapor condenses to form tantalum silicide nanoparticles. A study demonstrated that the relative content of tantalum and silicon in the vapor plays a crucial role in determining the structural characteristics of the resulting nanoparticles, leading to Janus-like structures instead of core-shell architectures .
  2. Sputter Deposition: Tantalum silicide thin films can be deposited on silicon substrates using magnetron direct current sputtering. In this process, a tantalum silicide target is bombarded with ions, ejecting atoms that deposit onto the substrate. This method allows for precise control over film thickness and composition .
  3. Hot Pressing: This technique involves mixing tantalum and silicon powders and applying heat and pressure to form tantalum silicide. The sintering process enhances the material's density and mechanical properties .
  4. Ion-Beam Synthesis: Ion beams can be employed to synthesize tantalum silicide films on various substrates. The characteristics of these films can vary significantly with different annealing conditions .
Molecular Structure Analysis

The molecular structure of tantalum silicide is characterized by a tetragonal crystal system, where tantalum atoms are coordinated with silicon atoms in a specific arrangement. The most common phase is TaSi2\text{TaSi}_2, which exhibits a layered structure that contributes to its desirable properties such as high melting point (approximately 3000 °C) and thermal stability.

Detailed structural analyses using techniques like X-ray diffraction reveal that the crystallographic parameters include lattice constants that are critical for understanding its electronic properties. The compound typically shows a high degree of crystallinity after appropriate thermal treatments, transitioning from an amorphous state to a crystalline form upon annealing .

Chemical Reactions Analysis

Tantalum silicide participates in several chemical reactions, particularly involving oxidation and interaction with other materials at elevated temperatures:

  1. Oxidation Reactions: Tantalum silicide can oxidize when exposed to oxygen at high temperatures, forming tantalum oxides and silica. Studies show that the presence of mixed oxides can inhibit further oxidation due to protective layers forming on the surface .
  2. Diffusion Couples: Research involving diffusion couples made from tantalum and silicon has shown that when annealed at temperatures between 1250 °C and 1350 °C, reactive growth occurs, leading to the formation of various tantalum silicides through solid-state diffusion mechanisms .
Mechanism of Action

The mechanism by which tantalum silicide functions in applications such as semiconductor devices involves its electrical conductivity and thermal stability. In electronic applications, it acts as a diffusion barrier due to its ability to withstand high temperatures without decomposing or reacting with underlying materials.

The formation mechanism during synthesis often includes initial nucleation followed by growth phases where tantalum and silicon condense onto nuclei formed from vapor phases. This process is influenced by temperature gradients and partial pressures of the components involved .

Physical and Chemical Properties Analysis

Tantalum silicide possesses several notable physical and chemical properties:

  • Melting Point: Approximately 3000 °C, making it suitable for high-temperature applications.
  • Density: Approximately 9.15 g/cm³.
  • Electrical Conductivity: Exhibits good conductivity, which is essential for its use in electronic components.
  • Thermal Stability: Maintains structural integrity at elevated temperatures.
  • Oxidation Resistance: While it can oxidize under certain conditions, it forms protective oxide layers that prevent further degradation.

These properties make tantalum silicide an attractive material for applications in microelectronics, aerospace, and other fields requiring robust materials under extreme conditions.

Applications

Tantalum silicide finds diverse applications across various scientific fields:

  1. Microelectronics: Used as a diffusion barrier in semiconductor devices due to its excellent thermal stability and electrical conductivity.
  2. Thin Film Technology: Employed in thin film coatings for integrated circuits where high performance at elevated temperatures is required.
  3. Aerospace Components: Utilized in parts exposed to extreme heat due to its high melting point.
  4. Nanotechnology: Investigated for use in nanostructured materials due to its unique properties when synthesized at nanoscale dimensions.

Properties

CAS Number

12067-56-0

Product Name

Tantalum silicide

Molecular Formula

Si3Ta5

Molecular Weight

988.99 g/mol

InChI

InChI=1S/3Si.5Ta

InChI Key

VGQSEFBWEDYXLE-UHFFFAOYSA-N

SMILES

[Si].[Si].[Si].[Ta].[Ta].[Ta].[Ta].[Ta]

Canonical SMILES

[Si].[Si].[Si].[Ta].[Ta].[Ta].[Ta].[Ta]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.